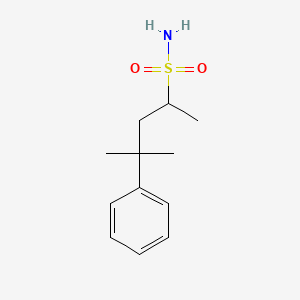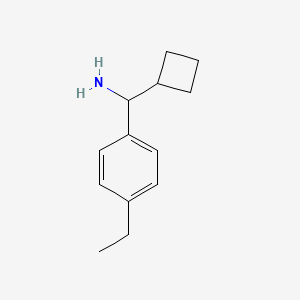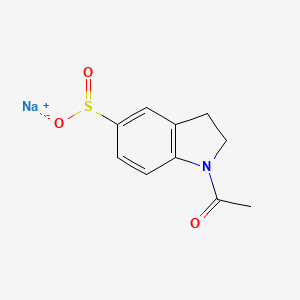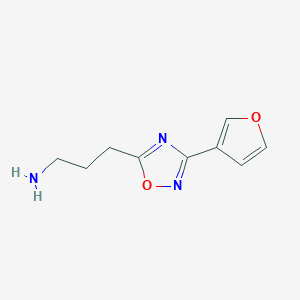
5-Cyclopropyl-2-fluoro-3-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropyl-2-fluoro-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with the molecular formula C9H7F4N and a molecular weight of 205.15 g/mol . This compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and a trifluoromethyl group attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 5-Cyclopropyl-2-fluoro-3-(trifluoromethyl)pyridine involves several steps, typically starting with the functionalization of the pyridine ring. One common method involves the use of trifluoromethylation and fluorination reactions. . The cyclopropyl group can be introduced through cyclopropanation reactions using cyclopropyl carbenes or cyclopropyl halides .
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts and solvents that facilitate the reactions under milder conditions, as well as purification techniques such as distillation and chromatography to isolate the desired product .
Análisis De Reacciones Químicas
5-Cyclopropyl-2-fluoro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling , which involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with amines can yield aminopyridine derivatives , while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
5-Cyclopropyl-2-fluoro-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which 5-Cyclopropyl-2-fluoro-3-(trifluoromethyl)pyridine exerts its effects is primarily related to its ability to interact with biological targets through fluorine-mediated interactions . The presence of fluorine atoms enhances the compound’s lipophilicity and electronegativity , allowing it to form strong hydrogen bonds and van der Waals interactions with proteins and enzymes . These interactions can modulate the activity of biological pathways , leading to various biological effects .
Comparación Con Compuestos Similares
5-Cyclopropyl-2-fluoro-3-(trifluoromethyl)pyridine can be compared with other fluorinated pyridine derivatives, such as:
2-Fluoro-3-(trifluoromethyl)pyridine: Lacks the cyclopropyl group, resulting in different chemical and physical properties.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Contains a chlorine atom instead of a cyclopropyl group, which affects its reactivity and applications.
Trifluoromethylpyridine: A simpler structure without additional substituents, used in various agrochemical and pharmaceutical applications.
The uniqueness of this compound lies in the combination of the cyclopropyl , fluorine , and trifluoromethyl groups, which impart distinct properties that are valuable in specific synthetic and biological contexts .
Propiedades
Fórmula molecular |
C9H7F4N |
|---|---|
Peso molecular |
205.15 g/mol |
Nombre IUPAC |
5-cyclopropyl-2-fluoro-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H7F4N/c10-8-7(9(11,12)13)3-6(4-14-8)5-1-2-5/h3-5H,1-2H2 |
Clave InChI |
IOORVEHTFPJTFC-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC(=C(N=C2)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(3R,6R)-2-hydroxy-6-[(3R,9S,10S,11S,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13643456.png)


![1-Chloro-4-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene](/img/structure/B13643474.png)



